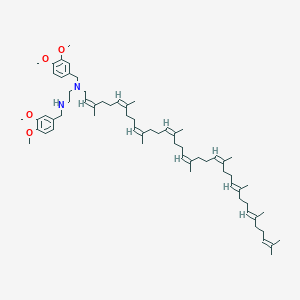
Sdb-ethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sdb-ethylenediamine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is synthesized through a specific method, and its mechanism of action and biochemical and physiological effects have been studied in detail. In
Mecanismo De Acción
The mechanism of action of Sdb-ethylenediamine is related to its fluorescence properties. When exposed to certain analytes, Sdb-ethylenediamine undergoes a change in fluorescence intensity or wavelength. This change can be measured and used to detect the presence of the analyte.
Efectos Bioquímicos Y Fisiológicos
Sdb-ethylenediamine has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Sdb-ethylenediamine in laboratory experiments is its excellent fluorescence properties. It can be used to detect and measure various analytes, making it a useful tool in many scientific fields. However, one of the limitations of using Sdb-ethylenediamine is its relatively high cost compared to other fluorescent compounds.
Direcciones Futuras
There are several future directions for research on Sdb-ethylenediamine. One potential area of research is in the development of new fluorescence-based sensors using Sdb-ethylenediamine. Another area of research is in the study of its biochemical and physiological effects. Further research is needed to fully understand the potential applications of Sdb-ethylenediamine in scientific research.
Conclusion:
In conclusion, Sdb-ethylenediamine is a unique chemical compound that has gained significant attention in scientific research. Its excellent fluorescence properties make it a useful tool in many scientific fields, and its potential applications are still being explored. Further research is needed to fully understand the potential of Sdb-ethylenediamine in scientific research.
Métodos De Síntesis
Sdb-ethylenediamine is synthesized through a reaction between ethylenediamine and sodium bisulfite. This reaction results in the formation of Sdb-ethylenediamine as a white powder. The synthesis method is relatively simple and can be performed in a laboratory setting.
Aplicaciones Científicas De Investigación
Sdb-ethylenediamine has been extensively studied for its potential applications in scientific research. One of the most significant applications is in the field of fluorescence sensing. Sdb-ethylenediamine has been shown to have excellent fluorescence properties, making it a useful tool for detecting and measuring various analytes.
Propiedades
Número CAS |
103190-36-9 |
|---|---|
Nombre del producto |
Sdb-ethylenediamine |
Fórmula molecular |
C65H100N2O4 |
Peso molecular |
973.5 g/mol |
Nombre IUPAC |
N,N'-bis[(3,4-dimethoxyphenyl)methyl]-N'-[(2Z,6Z,10Z,14Z,18Z,22Z,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]ethane-1,2-diamine |
InChI |
InChI=1S/C65H100N2O4/c1-51(2)23-15-24-52(3)25-16-26-53(4)27-17-28-54(5)29-18-30-55(6)31-19-32-56(7)33-20-34-57(8)35-21-36-58(9)37-22-38-59(10)43-45-67(50-61-40-42-63(69-12)65(48-61)71-14)46-44-66-49-60-39-41-62(68-11)64(47-60)70-13/h23,25,27,29,31,33,35,37,39-43,47-48,66H,15-22,24,26,28,30,32,34,36,38,44-46,49-50H2,1-14H3/b52-25+,53-27+,54-29-,55-31-,56-33-,57-35-,58-37-,59-43- |
Clave InChI |
RFCLMDXUHUITAX-NIVWQRAISA-N |
SMILES isomérico |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CC/C(=C\CN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)/C)/C)/C)/C)/C)/C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
SMILES canónico |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCN(CCNCC1=CC(=C(C=C1)OC)OC)CC2=CC(=C(C=C2)OC)OC)C)C)C)C)C)C)C)C)C |
Sinónimos |
N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine SDB-ethylenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






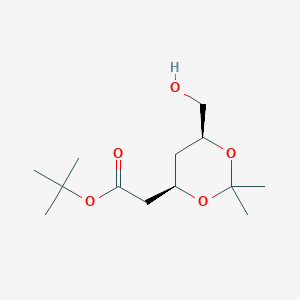
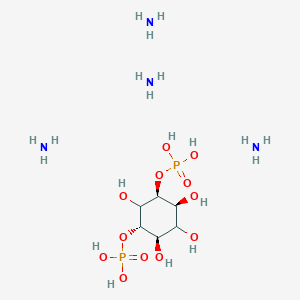





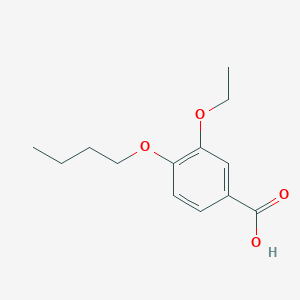
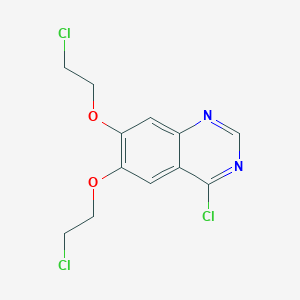
![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
![[(2,6-Dichlorophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B19851.png)